Tert-butyl 5-chloro-2-hydroxyphenylcarbamate
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Overview
Description
Tert-butyl 5-chloro-2-hydroxyphenylcarbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chloro substituent, and a hydroxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-chloro-2-hydroxyphenylcarbamate typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process is optimized to achieve high yields and purity of the final product. The use of automated reactors and continuous monitoring of reaction parameters are common practices to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 5-chloro-2-hydroxyphenylcarbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The chloro substituent can be reduced to form a hydroxy group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of a base, such as sodium hydroxide (NaOH), and a suitable solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution with an amine may produce an amide derivative.
Scientific Research Applications
Tert-butyl 5-chloro-2-hydroxyphenylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
Mechanism of Action
The mechanism of action of tert-butyl 5-chloro-2-hydroxyphenylcarbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the chloro substituent can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
5-Chloro-2-(3,5-di-tert-butyl-2-hydroxyphenyl)-2H-benzotriazole: This compound shares structural similarities but has a benzotriazole moiety instead of a carbamate group.
tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate: Another carbamate with a different substitution pattern.
Uniqueness: Tert-butyl 5-chloro-2-hydroxyphenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H14ClNO3 |
---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
tert-butyl N-(5-chloro-2-hydroxyphenyl)carbamate |
InChI |
InChI=1S/C11H14ClNO3/c1-11(2,3)16-10(15)13-8-6-7(12)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15) |
InChI Key |
JDFILMQFOJHLDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC(=C1)Cl)O |
Origin of Product |
United States |
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